

In-Depth Technical Guide: Physical Properties of 1-Boc-piperidine-3-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Boc-piperidine-3-acetic acid

Cat. No.: B070066

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Introduction

1-Boc-piperidine-3-acetic acid is a chiral heterocyclic building block crucial in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with a carboxylic acid functional group and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and its role in synthetic pathways.

Core Physical Properties

The physical characteristics of **1-Boc-piperidine-3-acetic acid** are fundamental to its handling, storage, and application in chemical synthesis. The data presented below has been compiled from various chemical suppliers and safety data sheets. It is important to note that some values, particularly the boiling point and density, are predicted values derived from computational models.

Physical Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[1][2]
Molecular Weight	243.3 g/mol	[1][2]
Appearance	White to off-white or light yellow solid/powder.	[1]
Melting Point	76-79 °C	[2]
Boiling Point	373.0 ± 15.0 °C at 760 mmHg (Predicted)	[2]
Density	1.121 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol and dichloromethane.	[1]
pKa	4.56 ± 0.10 (Predicted)	[2]
Storage Conditions	0-8 °C	[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of **1-Boc-piperidine-3-acetic acid**. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

- **1-Boc-piperidine-3-acetic acid** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the **1-Boc-piperidine-3-acetic acid** sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.
- Insert a new packed capillary tube and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Note: This is for informational purposes as **1-Boc-piperidine-3-acetic acid** is a solid at room temperature and has a high predicted boiling point, suggesting that distillation under atmospheric pressure may lead to decomposition.

Materials:

- **1-Boc-piperidine-3-acetic acid** sample (melted)

- Thiele tube filled with a high-boiling point oil (e.g., mineral oil)
- Micro test tube
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or heating mantle

Procedure:

- Add a small amount of the **1-Boc-piperidine-3-acetic acid** to a micro test tube.
- Place a capillary tube, with its sealed end up, into the micro test tube containing the sample.
- Attach the micro test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer and attached tube in the Thiele tube so that the sample is immersed in the oil.
- Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
- Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

- **1-Boc-piperidine-3-acetic acid** sample
- Test tubes
- Spatula
- A range of solvents: water, ethanol, dichloromethane, 5% aqueous HCl, 5% aqueous NaOH.

Procedure:

- Place approximately 10-20 mg of **1-Boc-piperidine-3-acetic acid** into separate, labeled test tubes.
- To each test tube, add 1 mL of a different solvent.
- Agitate each test tube vigorously for 30-60 seconds.
- Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
- For sparingly soluble samples, gentle warming can be applied to assess temperature effects on solubility.
- The solubility in acidic and basic solutions can provide insights into the functional groups present. Dissolution in 5% NaOH would be expected due to the carboxylic acid group forming a soluble salt.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

- **1-Boc-piperidine-3-acetic acid** sample
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- pH meter with a calibrated electrode

- Burette
- Beaker
- Magnetic stirrer and stir bar
- Distilled or deionized water
- Co-solvent if needed for solubility (e.g., ethanol)

Procedure:

- Accurately weigh a sample of **1-Boc-piperidine-3-acetic acid** and dissolve it in a known volume of distilled water (or a water/co-solvent mixture).
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the stir bar into the solution.
- Fill the burette with the standardized NaOH solution and record the initial volume.
- Begin stirring the solution and record the initial pH.
- Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point (the point of the most rapid pH change).
- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the equivalence point from the inflection point of the titration curve.
- The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

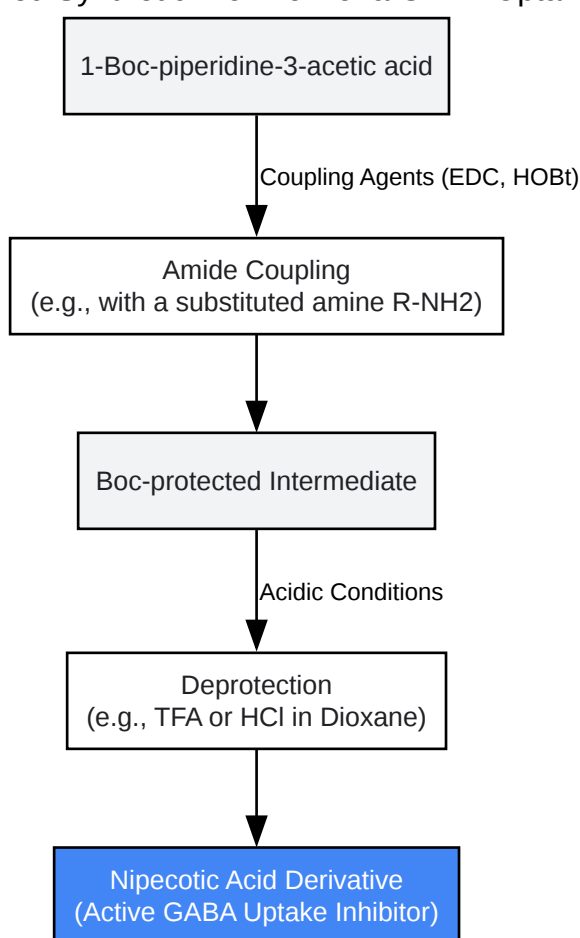
Synthetic Workflow and Applications

1-Boc-piperidine-3-acetic acid is not typically used for its direct biological activity but rather as a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its

primary application is in the synthesis of nipecotic acid derivatives, which are known inhibitors of γ -aminobutyric acid (GABA) uptake.[3][4][5] By inhibiting the reuptake of the neurotransmitter GABA, these compounds can potentiate inhibitory neurotransmission in the central nervous system, making them valuable for the treatment of conditions such as epilepsy and anxiety.

The following diagram illustrates a generalized synthetic workflow where **1-Boc-piperidine-3-acetic acid** is used to synthesize a generic GABA uptake inhibitor.

Generalized Synthetic Workflow of a GABA Uptake Inhibitor



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Caption: Synthetic pathway from **1-Boc-piperidine-3-acetic acid** to a GABA uptake inhibitor.

In this workflow, the carboxylic acid of **1-Boc-piperidine-3-acetic acid** is first activated and coupled with a desired amine (R-NH₂) to form an amide bond. The Boc protecting group

prevents unwanted side reactions at the piperidine nitrogen. In the final step, the Boc group is removed under acidic conditions to yield the active nipecotic acid derivative. The "R" group is typically a lipophilic moiety that enhances the compound's ability to cross the blood-brain barrier and interact with the GABA transporter.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of 1-Boc-piperidine-3-acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070066#physical-properties-of-1-boc-piperidine-3-acetic-acid]

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